5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Description
5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted at position 5 with an allylthio group and at position 2 with a pyridin-3-yl moiety. This structure combines the electron-rich pyridine ring with the sulfur-containing allylthio group, which may influence its photophysical, electrochemical, and biological properties.
Properties
IUPAC Name |
5-prop-2-enylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-10-23-17-19-14-8-4-3-7-13(14)16-20-15(21-22(16)17)12-6-5-9-18-11-12/h2-9,11H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAVDBSUMCGIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Formation: The triazole intermediate is then subjected to a cyclization reaction with anthranilic acid or its derivatives to form the quinazoline ring.
Introduction of the Allylthio Group: The allylthio group is introduced through a nucleophilic substitution reaction using allylthiol and suitable leaving groups.
Pyridinyl Substitution: Finally, the pyridinyl group is introduced through a coupling reaction with pyridine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts, solvents, and reaction conditions that are suitable for large-scale synthesis .
Chemical Reactions Analysis
5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including :
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl or quinazoline rings, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allylthio group, using nucleophiles such as amines or thiols.
Coupling Reactions: The pyridinyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound can bind to various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Photophysical Properties
Compounds with electron-donating groups (e.g., diethylamino, carbazole) exhibit enhanced fluorescence and red-shifted emission due to extended conjugation. For instance:
- 5d: 5-(4′-Diethylamino-biphenyl-4-yl)-2-ethyl-triazoloquinazoline shows strong solvatochromism (λem = 450–550 nm) and high quantum yields (Φfl = 0.45–0.72) .
- 5c : 5-(Carbazole-biphenyl)-triazoloquinazoline demonstrates aggregation-induced emission (AIE) in THF/water mixtures .
In contrast, sulfur-containing derivatives like 5-(Allylthio)-2-pyridin-3-yl-triazoloquinazoline may exhibit quenched fluorescence due to the heavy atom effect of sulfur, as seen in 2-thio-triazoloquinazolines .
Electrochemical Properties
DFT calculations on triazoloquinazolines reveal that electron-withdrawing groups (e.g., pyridine) lower HOMO-LUMO gaps, enhancing charge-transfer capabilities. For example:
- 5a: 5-(Diethylamino-biphenyl)-triazoloquinazoline has a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications .
- Target compound : The pyridin-3-yl group may further reduce this gap compared to phenyl or alkyl substituents.
Key Data Table: Comparison of Triazoloquinazoline Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
